molecular formula C19H16FN5O B11205729 1-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11205729
M. Wt: 349.4 g/mol
InChI Key: FMZBZEUHTDWOTP-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-fluorophenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The pyrazole intermediate is then subjected to nucleophilic substitution reactions with 4-methoxybenzylamine to introduce the benzylamine moiety.

    Final Cyclization: The final step involves cyclization under controlled conditions to form the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium on carbon, under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for drug development.

Properties

Molecular Formula

C19H16FN5O

Molecular Weight

349.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16FN5O/c1-26-16-8-2-13(3-9-16)10-21-18-17-11-24-25(19(17)23-12-22-18)15-6-4-14(20)5-7-15/h2-9,11-12H,10H2,1H3,(H,21,22,23)

InChI Key

FMZBZEUHTDWOTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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